Clorhidrato de 2-(tiofen-2-il)piperidina

Descripción general

Descripción

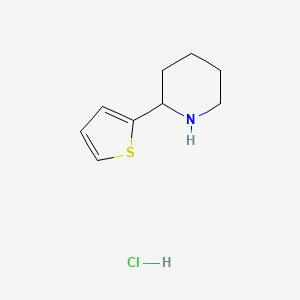

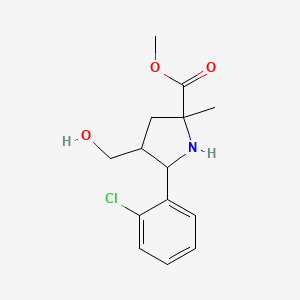

“2-(Thiophen-2-yl)piperidine hydrochloride” is a chemical compound with the molecular weight of 203.74 . It is also known by its IUPAC name "2-(2-thienyl)piperidine hydrochloride" .

Synthesis Analysis

Thiophene-based analogs, such as “2-(Thiophen-2-yl)piperidine hydrochloride”, have been the subject of much research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The InChI code for “2-(Thiophen-2-yl)piperidine hydrochloride” is1S/C9H13NS.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h3,5,7-8,10H,1-2,4,6H2;1H . This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving “2-(Thiophen-2-yl)piperidine hydrochloride” are not mentioned in the search results, thiophene derivatives in general are known to undergo a variety of reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Mecanismo De Acción

The mechanism of action of 2-(Thiophen-2-yl)piperidine hydrochloride is not fully understood. However, it is believed that it acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. The NMDA receptor is involved in a variety of physiological processes, including learning and memory, pain perception, and neuronal development. By acting as an antagonist at the NMDA receptor, 2-(Thiophen-2-yl)piperidine hydrochloride may be able to modulate these processes.

Biochemical and Physiological Effects

2-(Thiophen-2-yl)piperidine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have antiviral activity against a variety of viruses, including herpes simplex virus type 1, herpes simplex virus type 2, and human cytomegalovirus. Additionally, it has been shown to have antifungal activity against a variety of fungi, including Candida albicans and Cryptococcus neoformans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2-(Thiophen-2-yl)piperidine hydrochloride in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 2-(Thiophen-2-yl)piperidine hydrochloride in laboratory experiments. For example, it has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, it has a relatively low melting point, making it difficult to use in experiments that require high temperatures.

Direcciones Futuras

The potential applications of 2-(Thiophen-2-yl)piperidine hydrochloride are still being explored. One potential future direction is the use of 2-(Thiophen-2-yl)piperidine hydrochloride as a drug delivery system. This could be used to deliver drugs to specific target sites in the body, such as the brain, and could also be used to target cancer cells. Additionally, 2-(Thiophen-2-yl)piperidine hydrochloride could be used to develop compounds with improved pharmacokinetic properties, such as increased solubility and increased bioavailability. Finally, 2-(Thiophen-2-yl)piperidine hydrochloride could be used to develop compounds with improved pharmacodynamic properties, such as increased potency and increased selectivity.

Aplicaciones Científicas De Investigación

Diseño de fármacos y productos farmacéuticos

Los derivados de piperidina, incluido el clorhidrato de 2-(tiofen-2-il)piperidina, están presentes en más de veinte clases de productos farmacéuticos . Juegan un papel importante en la industria farmacéutica . Por ejemplo, los agentes anticancerígenos integrados en piperidina han mostrado una actividad particularmente buena en líneas celulares de cáncer resistentes a los andrógenos .

Síntesis orgánica

El this compound podría usarse como un bloque de construcción en la síntesis orgánica. El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .

Ciencia de materiales

En el campo de la ciencia de los materiales, el this compound podría usarse en la síntesis de compuestos orgánicos complejos. Por ejemplo, podría utilizarse en la síntesis del andamio conjugado de pireno-piridina sustituido por Di(tiofen-2-il) .

Evaluación biológica

Los derivados de piperidina se utilizan a menudo en el descubrimiento y la evaluación biológica de posibles fármacos . Por lo tanto, el this compound podría utilizarse en estudios biológicos para evaluar sus posibles efectos terapéuticos.

Propiedades

IUPAC Name |

2-thiophen-2-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h3,5,7-8,10H,1-2,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPBHGZVQUQNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187173-82-5 | |

| Record name | 2-(thiophen-2-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine](/img/structure/B1389069.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine](/img/structure/B1389072.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride](/img/structure/B1389075.png)